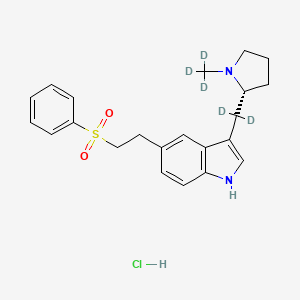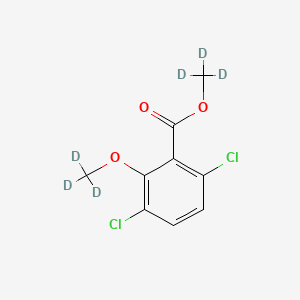
Eletriptan-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eletriptan-d5 (hydrochloride) is a deuterium-labeled version of Eletriptan hydrochloride. Eletriptan is a second-generation triptan drug developed by Pfizer Inc. for the treatment of migraine headaches. It is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps in reducing the swelling of blood vessels surrounding the brain, thereby alleviating migraine symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eletriptan-d5 (hydrochloride) involves the incorporation of deuterium into the Eletriptan molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug. The synthetic route typically involves the deuteration of specific hydrogen atoms in the Eletriptan molecule using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Eletriptan-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is then purified and converted to its hydrochloride salt form for stability and ease of use .
Analyse Des Réactions Chimiques
Types of Reactions: Eletriptan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolidine ring.
Substitution: Substitution reactions can take place at the aromatic ring and the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Eletriptan-d5 (hydrochloride) is primarily used in scientific research for studying the pharmacokinetics and metabolism of Eletriptan. The incorporation of deuterium allows researchers to trace the drug’s metabolic pathways and understand its behavior in the body. This information is crucial for optimizing the drug’s efficacy and safety .
In addition to pharmacokinetic studies, Eletriptan-d5 (hydrochloride) is used in the development of novel drug delivery systems, such as buccal films and fast-dissolving films, to improve the bioavailability and patient compliance of Eletriptan .
Mécanisme D'action
Eletriptan-d5 (hydrochloride) exerts its effects by binding with high affinity to serotonin 5-hydroxytryptamine 1B/1D receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is associated with migraine pain. Additionally, Eletriptan inhibits the release of pro-inflammatory neuropeptides, further reducing migraine symptoms .
The molecular targets involved include the 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, and 5-hydroxytryptamine 1F receptors. Eletriptan also has modest affinity for other serotonin receptors, such as 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1E, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 7 .
Comparaison Avec Des Composés Similaires
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Zolmitriptan: Similar to Eletriptan but with different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Rizatriptan: Has a faster onset of action compared to Eletriptan.
Eletriptan-d5 (hydrochloride) stands out due to its deuterium labeling, which provides unique insights into the drug’s behavior and potential for improved therapeutic outcomes.
Propriétés
Formule moléculaire |
C22H27ClN2O2S |
|---|---|
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2; |
Clé InChI |
YPFFNRRUXKXSTA-DISHMIJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
SMILES canonique |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)







